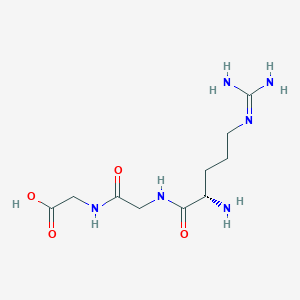

Arg-Gly-Gly

Description

Structure

3D Structure

Properties

CAS No. |

23576-41-2 |

|---|---|

Molecular Formula |

C10H20N6O4 |

Molecular Weight |

288.30 g/mol |

IUPAC Name |

2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C10H20N6O4/c11-6(2-1-3-14-10(12)13)9(20)16-4-7(17)15-5-8(18)19/h6H,1-5,11H2,(H,15,17)(H,16,20)(H,18,19)(H4,12,13,14)/t6-/m0/s1 |

InChI Key |

CYXCAHZVPFREJD-LURJTMIESA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)NCC(=O)O)N)CN=C(N)N |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NCC(=O)O)N)CN=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Function of Arg-Gly-Gly (RGG): From Molecular Anchor to Phase Separation

This technical guide is structured to address the dual biological identity of the Arg-Gly-Gly (RGG) sequence: first as the critical C-terminal "anchor" of the Ubiquitin Proteasome System (UPS) , and second as the RGG/RG Motif (RGG Box) governing RNA metabolism and biomolecular condensation.

Executive Summary

The Arg-Gly-Gly (RGG) peptide sequence functions as a fundamental molecular logic gate in eukaryotic biology. It is not merely a structural linker but a bioactive determinant that operates in two distinct, high-impact biological contexts:[1][2]

-

The Ubiquitin C-Terminus: The specific R-G-G sequence at the C-terminus of Ubiquitin (residues 74-76) is the obligate site for E1 activation and isopeptide bond formation. It is the "warhead" of protein degradation signaling.

-

The RGG/RG Motif (RGG Box): In RNA-Binding Proteins (RBPs), RGG repeats form Intrinsically Disordered Regions (IDRs) that drive Liquid-Liquid Phase Separation (LLPS) and RNA processing.

This guide analyzes the mechanistic role of RGG in these systems, detailing its application in drug discovery (DUB inhibitors, PRMT modulators) and providing validated protocols for interrogation.

Part 1: The Ubiquitin C-Terminus (The "RGG" Anchor)

Mechanism of Action: The Gly-Gly Toggle

The biological activity of Ubiquitin is entirely dependent on its C-terminal tripeptide: Leu-Arg-Gly-Gly . The terminal Glycine (Gly76) is the site of chemical activation.

-

E1 Activation: The E1 ubiquitin-activating enzyme adenylates the C-terminal Glycine of the RGG sequence, consuming ATP. This high-energy anhydride bond allows the transfer of Ubiquitin to E2 and subsequently E3 ligases.

-

Isopeptide Ligation: The final biological output is the formation of an isopeptide bond between the carboxyl group of the RGG's terminal Glycine and the

-amino group of a Lysine on the target protein. -

Deubiquitinase (DUB) Recognition: DUBs (e.g., UCH-L1, USP7) specifically recognize the Arg-Gly-Gly geometry to cleave Ubiquitin from substrates. The "RGG" sequence is the substrate specificity determinant; mutations here (e.g., G76A) abolish DUB activity and Ubiquitin conjugation.

Drug Development Application: RGG-AMC Substrates

In drug discovery, the RGG sequence is utilized as a fluorogenic probe to screen for DUB inhibitors (potential cancer therapeutics). Synthetic peptides like Z-Leu-Arg-Gly-Gly-AMC mimic the Ubiquitin C-terminus.

-

Principle: The DUB enzyme recognizes the RGG sequence and hydrolyzes the amide bond between Glycine and the fluorophore (AMC).

-

Readout: Release of free AMC results in fluorescence (Ex: 380 nm / Em: 460 nm).

Protocol 1: High-Throughput DUB Activity Assay (RGG-AMC)

-

Objective: Quantify DUB kinetics or screen inhibitor potency.

-

Reagents:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 0.5 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA.

-

Substrate: Z-Leu-Arg-Gly-Gly-AMC (Final conc: 500 nM).

-

Enzyme: Recombinant USP7 or UCH-L1 (Final conc: 1-10 nM).

-

-

Workflow:

-

Preparation: Dilute enzyme and compounds in Assay Buffer in a 384-well black microplate.

-

Incubation: Incubate enzyme + inhibitor for 15 minutes at room temperature.

-

Initiation: Add Z-Leu-Arg-Gly-Gly-AMC substrate to initiate reaction.

-

Measurement: Monitor kinetic fluorescence (Ex380/Em460) every 60 seconds for 30 minutes.

-

Analysis: Calculate

from the linear range. Determine

-

Visualization: The Ubiquitin-RGG Conjugation Cycle

The following diagram illustrates the centrality of the RGG tail in the Ubiquitin cycle.

Figure 1: The Ubiquitin Conjugation Cycle. The Arg-Gly-Gly C-terminus (blue node) is chemically activated by E1, conjugated to substrates (green node), and recognized by DUBs (black node) for recycling.

Part 2: The RGG/RG Motif (The "RGG Box")

Mechanism: RNA Binding and Phase Separation

In the context of RNA-Binding Proteins (e.g., FUS, hnRNPs, Nucleolin), "RGG" refers to the RGG/RG motif —a low-complexity sequence consisting of Arg-Gly-Gly repeats.

-

Biophysics: The RGG motif is intrinsically disordered.[3] The Arginine residues provide positive charge for interaction with the negatively charged phosphate backbone of RNA. The Glycine residues provide conformational flexibility ("molecular swivel").

-

Liquid-Liquid Phase Separation (LLPS): RGG motifs are primary drivers of LLPS. They engage in multivalent cation-

interactions (Arginine) and -

Regulation by Methylation: The Arginine in the RGG motif is the substrate for Protein Arginine Methyltransferases (PRMTs) .[4]

-

PRMT1 adds asymmetric dimethylation (ADMA).

-

PRMT5 adds symmetric dimethylation (SDMA).

-

Impact: Methylation increases steric bulk and hydrophobicity, often reducing LLPS propensity or altering RNA binding affinity. This is a key regulatory switch in cancer and neurodegeneration (e.g., ALS).

-

Therapeutic Context: Neurodegeneration

Mutations in the RGG domain of the protein FUS (Fused in Sarcoma) are causal in Amyotrophic Lateral Sclerosis (ALS). The mutated RGG domain transitions from a reversible liquid droplet to an irreversible solid aggregate (amyloid-like fibril), which is toxic to neurons.

Protocol 2: In Vitro RGG Phase Separation Assay

-

Objective: Assess the ability of an RGG-containing peptide/protein to undergo LLPS and screen for drugs that modulate this transition.

-

Reagents:

-

Recombinant RGG-domain protein (e.g., FUS-RGG-GFP).

-

Crowding Agent: 10% PEG-8000 or Dextran (mimics intracellular crowding).

-

RNA: Poly(U) RNA or specific RNA bait.

-

Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl.

-

-

Workflow:

-

Baseline: Dilute RGG protein to 5-10 µM in buffer without crowding agent (solution should be clear).

-

Induction: Add crowding agent (PEG) and/or RNA.

-

Observation: Immediate formation of turbid solution indicates phase separation.

-

Microscopy: Visualize droplets using DIC or Fluorescence microscopy. Droplets should be spherical and fuse upon contact (liquid behavior).

-

Drug Screening: Pre-incubate with small molecules (e.g., 1,6-hexanediol as a control disruptor) to observe inhibition of droplet formation.

-

Visualization: RGG Motif Signaling & Phase Transition

This diagram details the pathway from RGG motif methylation to phase separation.

Figure 2: RGG Motif Phase Separation. The disordered RGG motif interacts with RNA to form liquid droplets. Methylation (yellow path) regulates this, while pathological maturation leads to solid aggregates (black node).

Part 3: Quantitative Data Summary

The following table contrasts the two biological identities of Arg-Gly-Gly for quick reference.

| Feature | Ubiquitin C-Terminus (RGG) | RGG/RG Motif (RGG Box) |

| Sequence Context | Exact C-terminal tripeptide (LRLRGG) | Repetitive internal repeats (RGG-RGG-RGG) |

| Primary Function | Covalent conjugation (Tagging) | Non-covalent interaction (RNA binding/LLPS) |

| Key Enzyme Interaction | E1/E2/E3 Ligases, DUBs | PRMTs (Methyltransferases) |

| Structural State | Structured recognition motif | Intrinsically Disordered Region (IDR) |

| Drug Target Class | Proteasome/DUB Inhibitors | PRMT Inhibitors, Aggregation Inhibitors |

| Pathology Association | Cancer (Proteostasis) | ALS/FTD (Protein Aggregation) |

References

-

Thandapani, P., et al. (2013).[3] "Defining the RGG/RG motif." Molecular Cell. A comprehensive review of the RGG motif in RNA binding and disease.

-

Komander, D., et al. (2009). "The emerging complexity of protein ubiquitination." Nature Reviews Molecular Cell Biology. Details the structural role of the C-terminal Gly-Gly in ubiquitin conjugation.

-

Hato, Y., et al. (2020). "The role of RGG motif in phase separation and stress granule formation." Frontiers in Cell and Developmental Biology. Explains the biophysics of RGG-driven LLPS.

-

Draker, R., et al. (2012). "Regulating the RGG/RG motif: The role of arginine methylation." Cell Cycle. Discusses PRMT activity on RGG substrates.

-

Chem-Impex International. "Z-Leu-Arg-Gly-Gly-AMC Product Data." Technical specifications for RGG fluorogenic substrates used in DUB assays.

Sources

solubility of Arg-Gly-Gly in aqueous buffers

An In-depth Technical Guide to the Aqueous Solubility of Arg-Gly-Gly

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tripeptide Arginyl-glycyl-glycine (Arg-Gly-Gly) serves as a fundamental model for understanding the behavior of short, basic peptides in aqueous environments. Its solubility is a critical parameter influencing everything from reaction kinetics in basic research to bioavailability in therapeutic applications. This guide provides a comprehensive, first-principles approach to characterizing and optimizing the solubility of Arg-Gly-Gly. We move beyond simple protocols to explain the underlying physicochemical drivers, enabling researchers to anticipate challenges and rationally design formulation strategies. Key areas of focus include the deterministic role of pH on peptide charge, the modulating effects of buffer species and ionic strength, and robust, self-validating experimental protocols for both qualitative and quantitative solubility assessment.

Introduction: Why Peptide Solubility Matters

Peptide solubility is not merely a measure of dissolution; it is a gatekeeper to functionality. For a peptide like Arg-Gly-Gly, achieving a stable, monomeric solution is paramount for its use in cell culture, as a linker in bioconjugation, or as a building block in larger synthetic schemes[1]. Improper solubilization can lead to inaccurate concentration measurements, loss of material, and failed experiments. Aggregation, the alternative to solubilization, can reduce biological activity and, in therapeutic contexts, may even induce immunogenicity[2]. This guide uses Arg-Gly-Gly to illustrate the core principles that govern the solubility of all peptides, providing a framework for systematic investigation and problem-solving.

Physicochemical Characterization of Arg-Gly-Gly

A peptide's solubility is fundamentally dictated by its amino acid composition and the resulting physicochemical properties.[3] The structure of Arg-Gly-Gly is defined by a basic arginine residue followed by two neutral, flexible glycine residues.

-

Arginine (Arg): The guanidinium group on its side chain is strongly basic (pKa ≈ 12.5) and remains protonated and positively charged across a wide physiological pH range. This residue is a primary driver of hydrophilicity and aqueous solubility.[4]

-

Glycine (Gly): As the simplest amino acid, glycine lacks a side chain, which minimizes steric hindrance and hydrophobic interactions.[5] Its presence contributes to the overall polarity of the peptide backbone.

-

Termini: The N-terminal amine (pKa ≈ 9.6) and C-terminal carboxyl (pKa ≈ 2.4) groups are also ionizable, contributing to the peptide's overall charge state.

The net charge of the peptide is the sum of the charges on the termini and the side chains. For Arg-Gly-Gly at a neutral pH of 7:

-

N-terminus: +1

-

Arginine side chain: +1

-

C-terminus: -1

-

Net Charge: +1

This net positive charge at neutral pH classifies Arg-Gly-Gly as a basic peptide , which predicts good solubility in neutral to acidic aqueous solutions.[6]

| Property | Value | Source |

| Molecular Formula | C10H20N6O4 | PubChem[7] |

| Molecular Weight | 288.30 g/mol | PubChem[7] |

| Theoretical Isoelectric Point (pI) | ~10.75 | Calculated |

| Net Charge at pH 7.0 | +1 | Calculated |

| Classification | Basic, Hydrophilic | Inferred[3] |

Table 1: Key physicochemical properties of the tripeptide Arg-Gly-Gly. The theoretical pI is estimated from the pKa values of the ionizable groups and represents the pH at which the net charge is zero.

Core Principles Governing Arg-Gly-Gly Solubility

The Determinant Role of pH

The single most influential factor on peptide solubility is the pH of the aqueous buffer.[8] A peptide's solubility is minimal at its isoelectric point (pI), where the net charge is zero, and increases as the pH moves away from the pI.[8] This is because a net positive or negative charge enhances electrostatic repulsion between peptide molecules, favoring interaction with the polar water solvent over self-association.[9]

For Arg-Gly-Gly (pI ≈ 10.75), solubility will be high in acidic, neutral, and mildly basic buffers (pH < 9.5) and will decrease significantly as the pH approaches 10.75. The charge state of the peptide at different pH values can be understood through the Henderson-Hasselbalch equation, which governs the protonation state of each ionizable group.[10]

Figure 1: A diagram illustrating how the net charge of Arg-Gly-Gly, and thus its solubility, changes as a function of solution pH.

Buffer Selection and Ionic Strength

The choice of buffer is critical for maintaining a stable pH. "Good's buffers," such as MES, HEPES, and Tris, are often preferred in biological research because they are zwitterionic, have pKa values near physiological pH, and exhibit low interference with biological systems.[11][12]

| Buffer System | Useful pH Range | Comments |

| Acetate | 3.8 - 5.8 | Suitable for acidic conditions where Arg-Gly-Gly is highly soluble. |

| Phosphate (PBS) | 6.5 - 7.5 | Mimics physiological conditions. Ideal for many biological assays. |

| Tris | 7.5 - 9.0 | Common biological buffer; pH is temperature-dependent. |

| HEPES | 6.8 - 8.2 | A "Good's buffer" with low metal binding and stable pKa.[11] |

Table 2: A selection of common aqueous buffers suitable for studying Arg-Gly-Gly solubility.

Ionic strength, adjusted with salts like NaCl, can also modulate solubility. At low salt concentrations, adding salt can increase the solubility of charged peptides by shielding electrostatic interactions that might lead to aggregation (a "salting-in" effect).[13] However, at very high salt concentrations, competition for water molecules can decrease peptide solubility ("salting-out").[8] For a highly charged peptide like Arg-Gly-Gly, modest ionic strengths (e.g., 150 mM NaCl in PBS) are typically beneficial.

Experimental Protocols for Solubility Determination

A systematic, tiered approach ensures efficient and accurate solubility testing without unnecessary loss of valuable peptide material.[14]

Protocol: Initial Qualitative Solubility Assessment

This protocol provides a rapid, low-volume method to determine the best solvent system.

Causality: The logic is to start with the mildest, most common solvent (water) and progressively move to more robust solutions (acidic/basic buffers, organic co-solvents) only if needed.[15] For a basic peptide like Arg-Gly-Gly, an acidic buffer is the most likely fallback if water is insufficient.

Figure 2: A step-by-step workflow for the initial qualitative solubility testing of Arg-Gly-Gly.

Methodology:

-

Aliquot: Weigh a small, accurately known amount (e.g., 1 mg) of lyophilized Arg-Gly-Gly into a microcentrifuge tube.

-

Initial Solvent: Add a calculated volume of sterile, deionized water to achieve a high target concentration (e.g., 10 mg/mL).

-

Dissolution: Vortex the tube for 30 seconds. Visually inspect for any remaining solid particles against a dark background. A brief, gentle sonication in a water bath can help break up larger particles.[3]

-

pH Adjustment (If Necessary): If the peptide does not dissolve in water, it may be due to the counter-ion (often TFA from synthesis), which can make the initial solution slightly acidic. Since Arg-Gly-Gly is basic, this should not be an issue. If it were an acidic peptide, adding a small amount of a volatile base like 0.1% aqueous NH3 would be the next step.[3] For Arg-Gly-Gly, if dissolution fails (which is unlikely), adding a small amount of 10% acetic acid will ensure full protonation and should promote solubility.[14]

-

Record: Note the solvent system and final concentration at which the peptide fully dissolved.

Protocol: Quantitative Solubility Measurement (Nephelometry or UV-Vis)

This protocol determines the saturation concentration (S) in a specific buffer.

Causality & Self-Validation: This method relies on creating a supersaturated solution and allowing it to equilibrate. By measuring the concentration of the supernatant after removing undissolved solid, we directly determine the thermodynamic solubility limit. The self-validating step is ensuring the system has reached equilibrium, which can be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the value is stable.

Methodology:

-

Buffer Preparation: Prepare the desired aqueous buffer (e.g., 100 mM Phosphate Buffer, pH 7.4). Filter through a 0.22 µm filter.

-

Stock Solution Preparation: Add an excess amount of Arg-Gly-Gly to a known volume of the buffer to create a slurry (e.g., 20 mg of peptide in 1 mL of buffer). The solution should be visibly cloudy.

-

Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25°C) for 24-48 hours using a rotator or shaker. This allows the system to reach thermodynamic equilibrium.

-

Phase Separation: Centrifuge the slurry at high speed (e.g., 14,000 x g for 15 minutes) to pellet all undissolved peptide.

-

Supernatant Collection: Carefully pipette a known volume of the clear supernatant without disturbing the pellet.

-

Quantification:

-

UV-Vis Spectroscopy: Serially dilute the supernatant and measure the absorbance at ~214 nm (peptide bond). Calculate the concentration using a standard curve prepared from a known concentration of Arg-Gly-Gly.

-

Alternative: If UV-Vis is not feasible, the concentration can be determined by lyophilizing the collected supernatant and measuring the resulting mass.

-

-

Data Analysis: The calculated concentration of the saturated supernatant is the quantitative solubility of Arg-Gly-Gly in that specific buffer at that temperature.

Troubleshooting Common Solubility Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Peptide won't dissolve in pure water. | 1. High peptide concentration. 2. Presence of Trifluoroacetate (TFA) counter-ions from synthesis slightly lowering pH. | 1. Reduce the target concentration. 2. Add a small amount of dilute acetic acid (e.g., 10% solution) to ensure full protonation of all basic sites.[14] |

| Solution is clear initially but becomes cloudy over time. | 1. Slow aggregation kinetics. 2. Change in temperature or pH affecting solubility. 3. Bacterial contamination if not sterile. | 1. Prepare fresh solutions daily. Store frozen in aliquots. 2. Ensure the buffer capacity is sufficient and temperature is controlled. 3. Use sterile water/buffers and handle aseptically. |

| Inconsistent results between experiments. | 1. Incomplete dissolution of initial stock. 2. Inaccurate weighing of lyophilized powder (can be hygroscopic). 3. pH drift in unbuffered water. | 1. Use sonication to aid dissolution and visually confirm no particulates remain.[3] 2. Equilibrate peptide to room temperature before weighing. 3. Always use a well-buffered solution for dilutions and experiments.[12] |

Table 3: A guide to diagnosing and solving common issues encountered during the solubilization of Arg-Gly-Gly.

References

-

How to predict peptide solubility? . LifeTein®. [Link]

-

Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase . Open Access Pub. [Link]

-

Aqueous solubilization of transmembrane peptide sequences with retention of membrane insertion and function . PubMed. [Link]

-

Peptide Solubilization . JPT. [Link]

-

Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids . PMC - NIH. (2023-11-17). [Link]

-

Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models . ACS Publications. [Link]

-

Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters . The Journal of Organic Chemistry - ACS Publications. (2026-02-02). [Link]

-

Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery . PubMed. (2013-02-21). [Link]

-

Effects of arginine in therapeutic protein formulations: a decade review and perspectives . Taylor & Francis Online. [Link]

-

Arg-Gly-Gly . PubChem - NIH. [Link]

-

Good's buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research . PMC - NIH. [Link]

-

Sequence-based prediction of pH-dependent protein solubility using CamSol . PMC - NIH. (2023-01-31). [Link]

-

Aggregation Rules of Short Peptides . JACS Au - ACS Publications. (2024-09-03). [Link]

-

Influence of ionic strength on peptide membrane fractionation . ResearchGate. (2025-08-05). [Link]

-

Good's buffers (biological buffers) . Interchim. [Link]

-

Ionic Strength and Solution Composition Dictate the Adsorption of Cell-Penetrating Peptides onto Phosphatidylcholine Membranes . PMC - NIH. [Link]

-

Peptide Solubility Prediction . NovoPro Bioscience Inc. [Link]

-

How can I raise the PH in order to increase the solubility of a peptide? . ResearchGate. (2014-05-02). [Link]

-

Aggregation Rules of Short Peptides . PMC - NIH. [Link]

-

Understanding and applications of Ser/Gly linkers in protein engineering . ResearchGate. (2025-08-09). [Link]

- Methods for the synthesis of arginine-containing peptides.

-

Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications . PMC - NIH. [Link]

-

Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production . The Journal of Organic Chemistry - ACS Publications. [Link]

-

Peptide Solubility Guidelines . GenScript. [Link]

-

Arg-Gly-Pro . PubChem - NIH. [Link]

-

Factors affecting the physical stability (aggregation) of peptide therapeutics . Interface Focus. (2017-10-20). [Link]

-

The Effect of Ionic Strength on the Solubility of an Electrolyte . ACS Publications. [Link]

-

Hydrogels and Their Applications in Targeted Drug Delivery . MDPI. [Link]

-

Aggregation Rules of Short Peptides . ResearchGate. (2024-09-03). [Link]

-

How Ionic Strength Affects the Conformational Behavior of Human and Rat Beta Amyloids – A Computational Study . PLOS One. [Link]

-

Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis . MDPI. (2023-11-25). [Link]

-

Amino acid . Wikipedia. [Link]

-

Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis . MDPI. (2024-09-16). [Link]

-

Exploring peptide clumping for improved drug and material solutions . EurekAlert!. (2024-09-03). [Link]

-

Arginine-Rich Peptides Destabilize the Plasma Membrane, Consistent with a Pore Formation Translocation Mechanism of Cell-Penetrating Peptides . PMC - PubMed Central. [Link]

Sources

- 1. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. bachem.com [bachem.com]

- 4. lifetein.com [lifetein.com]

- 5. Amino acid - Wikipedia [en.wikipedia.org]

- 6. jpt.com [jpt.com]

- 7. Arg-Gly-Gly | C10H20N6O4 | CID 15660735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. reta-peptide.com [reta-peptide.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sequence-based prediction of pH-dependent protein solubility using CamSol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. interchim.fr [interchim.fr]

- 12. bostonbioproducts.com [bostonbioproducts.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 15. genscript.com [genscript.com]

In-depth Technical Guide to the Isoelectric Point and pKa of the Tripeptide Arg-Gly-Gly

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the isoelectric point (pI) and acid dissociation constants (pKa) of the tripeptide Arginyl-Glycyl-Glycine (Arg-Gly-Gly). We will delve into the theoretical calculations, experimental determination, and the profound implications of these physicochemical properties in biochemical research and drug development. Our approach integrates fundamental principles with practical, field-tested methodologies to ensure both accuracy and relevance.

The Fundamental Importance of pI and pKa in Peptide Science

The biological function and pharmaceutical behavior of peptides are intrinsically linked to their ionization state, which is dictated by the pH of the surrounding environment. The pKa values of a peptide's ionizable groups—the N-terminal α-amino group, the C-terminal α-carboxyl group, and any acidic or basic amino acid side chains—determine the net charge of the molecule at a given pH. The isoelectric point (pI) is the specific pH at which the peptide carries no net electrical charge.

Understanding the pI and pKa of Arg-Gly-Gly is critical for:

-

Predicting Solubility: Peptides are least soluble at their isoelectric point, a principle widely used in purification through isoelectric precipitation.[1]

-

Optimizing Separation Techniques: Methods like ion-exchange chromatography and isoelectric focusing rely on the charge differences of peptides at various pH values.

-

Understanding Receptor-Ligand Interactions: The charge distribution on a peptide's surface is crucial for its binding affinity and specificity to its biological target.[1]

-

Formulation and Drug Delivery: The stability and bioavailability of peptide-based therapeutics are highly dependent on their ionization state in different physiological compartments.

Theoretical Determination of the pKa Values and Isoelectric Point of Arg-Gly-Gly

The tripeptide Arg-Gly-Gly possesses three ionizable groups:

-

The N-terminal α-amino group of Arginine.

-

The C-terminal α-carboxyl group of the second Glycine.

-

The guanidinium side chain of Arginine.

To estimate the pI of Arg-Gly-Gly, we must first consider the pKa values of these functional groups. Standard pKa values for amino acids provide a starting point, but it's important to recognize that these can be influenced by the peptide microenvironment.

Table 1: Estimated pKa Values for the Ionizable Groups of Arg-Gly-Gly

| Ionizable Group | Standard pKa Value | Estimated pKa in Arg-Gly-Gly |

| C-terminal α-carboxyl (-COOH) | ~2.34 (Glycine)[2] | ~3.1 |

| N-terminal α-amino (-NH3+) | ~9.60 (Glycine)[2] | ~8.0 |

| Arginine side chain (Guanidinium) | ~12.48[3][4] | ~12.5 |

Note: The pKa values in a peptide can differ from those of free amino acids due to the influence of adjacent peptide bonds and other functional groups. The estimated values provided are typical for peptides.

The pI of a basic peptide like Arg-Gly-Gly, which has more basic groups than acidic ones, is calculated as the average of the pKa values of the two most basic groups.[5]

pI = (pKa of N-terminal α-amino + pKa of Arginine side chain) / 2

pI ≈ (8.0 + 12.5) / 2 = 10.25

This calculation predicts that Arg-Gly-Gly will have a net positive charge at physiological pH (~7.4) and will only become net neutral in a basic environment.

Ionization States of Arg-Gly-Gly

The charge of the peptide at different pH values can be visualized by considering the protonation state of each ionizable group relative to its pKa.

Figure 1: Ionization states of Arg-Gly-Gly across different pH ranges.

Experimental Determination of pKa and Isoelectric Point

While theoretical calculations provide a valuable estimate, experimental determination is essential for obtaining precise pKa and pI values. Potentiometric titration and isoelectric focusing are the gold-standard techniques for this purpose.

Potentiometric Titration

This classical method involves titrating a solution of the peptide with a strong base (e.g., NaOH) while monitoring the pH. The resulting titration curve reveals the pKa values of the ionizable groups.

Experimental Protocol: Potentiometric Titration of Arg-Gly-Gly

-

Preparation of the Peptide Solution:

-

Accurately weigh a sample of high-purity Arg-Gly-Gly.

-

Dissolve it in a known volume of degassed, deionized water to a final concentration of approximately 1-10 mM.

-

Acidify the solution to a low pH (e.g., pH 1.5-2.0) with a standard solution of HCl. This ensures all ionizable groups are fully protonated.

-

-

Titration Setup:

-

Use a calibrated pH meter with a combination electrode.

-

Employ a micro-burette for precise delivery of the titrant (e.g., 0.1 M NaOH).

-

Maintain a constant temperature, as pKa values are temperature-dependent.

-

Stir the solution gently throughout the titration.

-

-

Titration Procedure:

-

Record the initial pH of the acidified peptide solution.

-

Add small, precise increments of the NaOH solution.

-

After each addition, allow the pH to stabilize before recording the value and the volume of titrant added.

-

Continue the titration until the pH reaches a high value (e.g., pH 13), ensuring all ionizable groups have been deprotonated.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the moles of OH- added per mole of peptide.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve).

-

The equivalence points (the steepest parts of the curve) indicate the complete deprotonation of each ionizable group. The pI can be estimated from the titration curve as the pH at which the net charge is zero.

-

Figure 2: Experimental workflow for potentiometric titration of Arg-Gly-Gly.

Isoelectric Focusing (IEF)

IEF is a high-resolution electrophoretic technique that separates molecules based on their isoelectric point.

Experimental Protocol: Isoelectric Focusing of Arg-Gly-Gly

-

Gel Preparation:

-

Prepare a polyacrylamide or agarose gel containing a mixture of carrier ampholytes. These are small, multicharged molecules that, when subjected to an electric field, establish a stable pH gradient within the gel.

-

-

Sample Application:

-

Apply the Arg-Gly-Gly sample to the IEF gel. The point of application is not critical, as the peptide will migrate to its pI.

-

-

Electrophoresis:

-

Apply a voltage across the gel. The acidic end of the pH gradient is at the anode (+) and the basic end is at the cathode (-).

-

The positively charged Arg-Gly-Gly (at low pH) will migrate towards the cathode. As it moves through the increasing pH gradient, its positive charge will be neutralized.

-

The peptide will stop migrating when it reaches the pH in the gradient that is equal to its isoelectric point, as it will no longer have a net charge.

-

-

Detection:

-

After focusing is complete, the gel is stained with a dye (e.g., Coomassie Brilliant Blue) to visualize the focused peptide band.

-

The pI of the Arg-Gly-Gly is determined by comparing its position to that of a set of pI markers run on the same gel.

-

Practical Implications in Drug Development

The pI and pKa values of Arg-Gly-Gly and other peptides are not merely academic; they have significant consequences in the development of peptide-based therapeutics.

-

Formulation and Stability: A peptide's solubility is lowest at its pI.[1] Therefore, to maintain a peptide in solution, the formulation buffer should have a pH that is at least one to two units away from the pI. For Arg-Gly-Gly with a pI of ~10.25, a formulation at or near physiological pH would ensure it remains highly soluble due to its net positive charge.

-

Pharmacokinetics: The charge of a peptide influences its absorption, distribution, metabolism, and excretion (ADME) properties. A positively charged peptide like Arg-Gly-Gly at physiological pH may interact with negatively charged components of cell membranes and the extracellular matrix, affecting its distribution and bioavailability.

-

Purification: Ion-exchange chromatography is a powerful technique for peptide purification. Based on the pI of Arg-Gly-Gly, cation-exchange chromatography at a pH below its pI (where it is positively charged) or anion-exchange chromatography at a pH above its pI would be effective purification strategies.

Conclusion

The isoelectric point and pKa values are fundamental physicochemical parameters that govern the behavior of the tripeptide Arg-Gly-Gly. A thorough understanding of these properties, derived from both theoretical calculations and empirical measurements, is indispensable for researchers and scientists in the field of drug development. This knowledge enables the rational design of purification strategies, the formulation of stable and soluble peptide drugs, and a deeper understanding of their biological interactions. The methodologies outlined in this guide provide a robust framework for the accurate characterization of Arg-Gly-Gly and other peptides, ultimately facilitating their successful translation from the laboratory to clinical applications.

References

-

Star Republic. pKa values of amino acids. Guide for Biologists. Available at: [Link]

-

Reddit. Arginine side chain pka? r/chemhelp. 2024. Available at: [Link]

-

Fitch, C. A., et al. Arginine: Its p K a value revisited: p K a Value of Arginine. ResearchGate. 2015. Available at: [Link]

-

Fitch, C. A., et al. Arginine: Its pKa value revisited. Protein Science. 2015. Available at: [Link]

-

Pearson. Glycine has pKa values of 2.34 and 9.60. At what pH does glycine... Available at: [Link]

-

University of Calgary. Ch27 pKa and pI values. Available at: [Link]

-

ScienceGeek.net. Amino Acid pKa and pI Values. Available at: [Link]

-

Chemistry Guru. 2021 P1 Q24 - Deduce Structure of Glycine at pH 13. YouTube. 2022. Available at: [Link]

-

Isca Biochemicals. Amino acid pKa and pKi values. Available at: [Link]

-

Wikipedia. Henderson–Hasselbalch equation. Available at: [Link]

-

Bioinformatics Calculator. Prot pi. Available at: [Link]

-

Reddit. pKa's of Amino and Carboxylic Groups of Amino Acids : r/Mcat. 2020. Available at: [Link]

-

Khan Academy. Henderson–Hasselbalch equation. AP Chemistry. Available at: [Link]

-

PepDraw Educational Resources. Isoelectric Point (pI) Calculator. Available at: [Link]

-

University of Louisiana Monroe. Experiment # 9: The Henderson-Hasselbalch Equation. Available at: [Link]

-

ACS Publications. pIChemiSt Free Tool for the Calculation of Isoelectric Points of Modified Peptides. Journal of Chemical Information and Modeling. Available at: [Link]

-

Omni Calculator. Henderson-Hasselbalch Calculator. Available at: [Link]

-

Leah4sci MCAT. Peptide Isoelectric Point with pI Shortcut. YouTube. 2024. Available at: [Link]

-

The Brem Method. MCAT Chemistry: Henderson Hasselbalch How To. YouTube. 2024. Available at: [Link]

Sources

Hydrophilicity Profile of the Arg-Gly-Gly (RGG) Tripeptide

Physicochemical Determinants & Biological Implications

Executive Summary

The Arg-Gly-Gly (RGG) tripeptide represents a distinct class of hydrophilic motifs critical to both structural biology and therapeutic development. Unlike amphipathic sequences that rely on hydrophobic collapse, RGG is intrinsically disordered and highly polar, characterized by an experimental LogP of approximately -4.25 . Its physicochemical profile is defined by the juxtaposition of the guanidinium moiety of Arginine (the "sticker") and the conformational flexibility of the diglycine backbone (the "spacer").

This guide provides a comprehensive technical analysis of the RGG tripeptide’s hydrophilicity, detailing its molecular drivers, experimental characterization via ion-pair RP-HPLC, and its functional role in Liquid-Liquid Phase Separation (LLPS).

Molecular Architecture & Physicochemical Profile[1]

The hydrophilicity of RGG is not merely a sum of its parts but a functional property derived from the interplay between charge delocalization and backbone entropy.

1.1 Quantitative Hydrophilicity Metrics

| Parameter | Value | Source/Method | Context |

| Experimental LogP | -4.25 | HMDB / Shake-flask | Highly hydrophilic; negligible lipid partitioning. |

| Computed XLogP3 | -5.5 | PubChem | Theoretical prediction based on atomic contributions. |

| Isoelectric Point (pI) | ~11.0 | Calculated | Net positive charge (+1) at physiological pH (7.4). |

| Hydropathy Index | Arg (-4.5), Gly (-0.4) | Kyte-Doolittle | Arg is the most hydrophilic natural residue. |

| H-Bond Donors | 6 | Structural Analysis | High capacity for water solvation. |

1.2 Structural Determinants[1]

-

The Arginine "Sticker" (N-terminus): The guanidinium group (

) remains protonated across all physiological pH ranges. It engages in Cation- -

The Diglycine "Spacer" (C-terminus): Glycine lacks a side chain, allowing unrestricted rotation around

and

Functional Hydrophilicity: The LLPS Mechanism

In drug development and cellular biology, RGG is not just "soluble"; it is a driver of Liquid-Liquid Phase Separation (LLPS) . The hydrophilicity profile dictates that RGG motifs do not partition into hydrophobic cores but rather form dynamic condensates.

2.1 The Sticker-and-Spacer Model

The following diagram illustrates how the hydrophilic RGG motif drives phase separation without precipitation.

Figure 1: Mechanistic role of RGG hydrophilicity in promoting dynamic liquid condensates while inhibiting solid aggregation.

Experimental Characterization Protocols

Measuring the hydrophilicity of highly polar peptides like RGG requires specialized protocols, as standard C18 gradients often result in elution in the void volume (

3.1 Protocol A: Ion-Pair RP-HPLC Assessment

Objective: Determine relative hydrophilicity by modulating retention time using anionic ion-pairing reagents. Principle: The trifluoroacetate (TFA) anion pairs with the positively charged guanidinium group, neutralizing the charge and creating a transient hydrophobic complex that binds to the C18 stationary phase.

Materials:

-

Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm, 300 Å pore size).

-

Mobile Phase A: 0.1% (v/v) TFA in Milli-Q Water.

-

Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile (ACN).

-

Detection: UV at 214 nm (peptide bond) and 280 nm (if aromatic tags are added, though native RGG lacks aromatics).

Workflow:

-

Equilibration: Flush column with 95% A / 5% B for 20 minutes at 1 mL/min.

-

Blank Run: Inject 10 µL of Mobile Phase A to establish a baseline.

-

Sample Injection: Inject 10 µL of RGG peptide (1 mg/mL in Mobile Phase A).

-

Gradient Elution:

-

0–5 min: Isocratic 5% B (Load).

-

5–35 min: Linear gradient 5% → 60% B.

-

35–40 min: Wash 95% B.

-

-

Data Analysis: Calculate the Hydrophobicity Index (HI) based on retention time (

) relative to internal standards (e.g., Gly-Gly-Gly vs. Phe-Phe-Phe).

Expected Result: RGG will elute early (low %B) due to high hydrophilicity. If

3.2 Protocol B: LogD Determination (Shake-Flask Modification)

Objective: Measure the distribution coefficient (LogD) at pH 7.4. Challenge: Standard octanol/water partitioning is difficult due to RGG's extreme water preference (LogP < -4).

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

-

Solubilization: Dissolve RGG in the aqueous phase to a concentration of 100 µM.

-

Partitioning: Mix equal volumes (1 mL) of peptide-solution and pre-saturated octanol in a glass vial.

-

Equilibration: Shake for 4 hours at 25°C; centrifuge at 3000 x g for 10 min to separate phases.

-

Quantification:

-

Analyze the aqueous phase via HPLC (Protocol A).

-

Note: The octanol phase concentration will likely be below UV detection limits.

-

Calculate concentration in octanol by subtraction (

) is not recommended due to error propagation. -

Refined Step: Use LC-MS/MS for direct detection of trace peptide in the octanol phase.

-

Workflow Visualization

Figure 2: Integrated workflow for the synthesis, characterization, and application of RGG peptides.

References

-

PubChem. (2024).[2][3][4] Arg-Gly-Gly Compound Summary (CID 15660735). National Library of Medicine. [Link]

-

Human Metabolome Database (HMDB). (2024).[3] Metabocard for Arg-Gly-Gly (HMDB0028709). [Link]

-

Chong, P. A., Vernon, R. M., & Forman-Kay, J. D. (2018). RGG/RG Motif Regions in RNA Binding and Phase Separation. Journal of Molecular Biology. [Link]

-

Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. [Link]

-

Thandapani, P., et al. (2013). Defining the RGG/RG motif. Molecular Cell. [Link]

Sources

- 1. Large dynamics of a phase separating arginine-glycine-rich domain revealed via nuclear and electron spins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arg-Gly-Pro | C13H24N6O4 | CID 145453826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Arg-Gly | C8H17N5O3 | CID 142765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Arg-Gly-Gly | C10H20N6O4 | CID 15660735 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Arg-Gly-Gly (RGG) Peptide Conjugation to Gold Nanoparticles

Introduction: Bridging Peptides and Nanomaterials

The convergence of nanotechnology and biology has paved the way for novel hybrid materials with significant potential in medicine and diagnostics.[1][2] Gold nanoparticles (AuNPs) are at the forefront of this revolution due to their unique optical and electronic properties, low toxicity, and the straightforward chemistry of their surface functionalization.[3][4] Peptides, short chains of amino acids, offer a high degree of specificity and biological functionality. The tripeptide Arginine-Glycine-Glycine (RGG) serves as a valuable model peptide for studying conjugation processes and can be adapted for various applications. While the Arg-Gly-Asp (RGD) sequence is famously known for targeting integrin receptors, simpler sequences like RGG are crucial for developing foundational conjugation platforms, investigating nanoparticle-protein interactions, and serving as a scaffold for more complex designs.

Conjugating peptides like RGG to AuNPs can dramatically enhance their therapeutic or diagnostic utility. This process can improve the peptide's stability against enzymatic degradation, a common challenge for free peptides in biological systems.[3][5][6] Furthermore, the AuNP core provides a detectable label and a multivalent platform, allowing for the presentation of multiple peptide copies, which can enhance biological activity.[7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental design, and detailed protocols for conjugating RGG peptides to gold nanoparticles. We will cover two primary, robust methods: direct chemisorption via a terminal cysteine residue and covalent amide bond formation using EDC/NHS chemistry.

Core Principles of Peptide-AuNP Conjugation

The success of a peptide-AuNP conjugate hinges on a stable and reliable linkage between the organic peptide and the inorganic nanoparticle surface. The choice of conjugation strategy is dictated by the available functional groups on both the peptide and the nanoparticle surface.

The Gold-Thiol (Au-S) Bond: A Self-Assembling Anchor

The most prevalent and straightforward method for attaching biomolecules to gold surfaces is through the formation of a dative covalent bond between a sulfur atom and gold.[8][9] This interaction is spontaneous and strong, forming a self-assembled monolayer of the peptide on the nanoparticle.

-

Mechanism: The thiol group (-SH) of a cysteine residue, strategically added to the terminus of the RGG peptide (e.g., Cys-Arg-Gly-Gly or Arg-Gly-Gly-Cys), readily forms a stable Au-S bond upon incubation with AuNPs.[5][9]

-

Why it Works: This method is highly efficient and requires minimal activation steps. The primary experimental considerations are ensuring the peptide is soluble and that the pH of the solution is appropriate to facilitate the interaction. A pH below the isoelectric point of the peptide is often used to ensure colloidal stability.[3]

Carbodiimide (EDC/NHS) Chemistry: Forging Covalent Amide Bonds

When direct thiol-mediated attachment is not desired, or if the nanoparticle is functionalized with a carboxylated shell (e.g., coated with mercaptocarboxylic acids), carbodiimide chemistry provides a robust alternative for covalent conjugation.[10][11]

-

Mechanism: This two-step process uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).

-

Activation: EDC first reacts with the carboxyl groups (-COOH) on the AuNP surface to form a highly reactive O-acylisourea intermediate.

-

Stabilization & Coupling: This unstable intermediate can react directly with a primary amine (like the N-terminus of the RGG peptide), but this reaction is inefficient in aqueous solutions. NHS is added to react with the intermediate, forming a more stable NHS-ester. This amine-reactive ester then efficiently couples with the N-terminal amine of the RGG peptide to form a stable amide bond.[10][12]

-

-

Why it Works: This method creates a permanent, stable amide linkage. It is particularly useful for nanoparticles that are pre-functionalized with a carboxylated shell, which can improve colloidal stability. The reaction is typically performed in a slightly acidic buffer (pH 5-6) to optimize EDC activation.[10][13]

Experimental Design and Key Considerations

A successful conjugation experiment begins with careful planning. The choices made regarding the nanoparticle synthesis, peptide design, and reaction conditions are critical for achieving a stable and functional conjugate.

-

Nanoparticle Selection: The size and surface coating of the AuNPs are paramount. The Turkevich method, which uses citrate as both a reducing and capping agent, is a common starting point for producing AuNPs around 15-30 nm.[3] These citrate-capped AuNPs are suitable for direct conjugation via thiol chemistry, where the peptide displaces the weakly bound citrate ions. For EDC/NHS chemistry, AuNPs must first be functionalized with a carboxyl-terminated ligand.

-

Peptide Design: For thiol chemistry, the RGG peptide must be synthesized with an additional cysteine residue at either the N- or C-terminus. The placement can influence the peptide's orientation and accessibility on the nanoparticle surface. For EDC/NHS chemistry, the native N-terminal amine of Arginine is used for coupling, so no modification is necessary unless a specific orientation is desired via a linker with a terminal amine group.

-

Stoichiometry and Concentration: The ratio of peptide to AuNPs is a critical parameter. A high peptide-to-nanoparticle ratio is often used to ensure complete surface coverage and enhance colloidal stability.[3] However, excessive amounts of free peptide can be wasteful and require more extensive purification. Optimization is key.

-

Reaction Buffer and pH: The pH of the reaction medium influences both the charge of the peptide and the stability of the AuNPs. For thiol conjugation, a pH slightly below the peptide's isoelectric point can promote electrostatic interactions that precede the Au-S bond formation.[3] For EDC/NHS chemistry, a pH of 5-6 is optimal for the activation step, while the subsequent coupling step is more efficient at a neutral to slightly basic pH (7.2-8.0).[10][13]

Detailed Experimental Protocols

Protocol A: Synthesis of Citrate-Capped Gold Nanoparticles (~20 nm)

This protocol is based on the well-established Turkevich method.[3]

-

Preparation: Add 100 mL of 1 mM hydrogen tetrachloroaurate (HAuCl₄) to a clean 250 mL Erlenmeyer flask with a stir bar.

-

Heating: Place the flask on a heating stir plate and bring the solution to a vigorous boil while stirring.

-

Reduction: To the boiling solution, quickly add 10 mL of a 38.8 mM solution of trisodium citrate. The color of the solution will change from pale yellow to colorless, then to a deep red or wine color.

-

Reaction Completion: Continue boiling and stirring for 15 minutes. The final color should be a stable, deep red, indicating the formation of AuNPs.

-

Cooling & Storage: Remove the flask from the heat and allow it to cool to room temperature with continued stirring. Store the AuNP solution at 4°C. Before use, characterize the nanoparticles using UV-Vis spectroscopy and DLS.

Protocol B: Conjugation of Cys-Arg-Gly-Gly to AuNPs via Thiolation

This protocol outlines the direct attachment of a cysteine-terminated RGG peptide to the citrate-capped AuNPs synthesized in Protocol A.

-

Peptide Preparation: Dissolve the Cys-RGG peptide in ultrapure water to a stock concentration of 1 mg/mL.

-

pH Adjustment: Determine the optimal pH for conjugation. A common starting point is to adjust the pH of the AuNP solution from Protocol A to ~8.5 using a dilute NaOH solution. This deprotonates the thiol group, making it a better nucleophile.

-

Conjugation Reaction: In a microcentrifuge tube, add the Cys-RGG peptide solution to the pH-adjusted AuNP solution. The optimal molar ratio of peptide to AuNP should be determined empirically, but a starting point is a 1000-fold molar excess of peptide.

-

Incubation: Gently mix the solution and incubate at room temperature for at least 4 hours (or overnight) with gentle agitation to allow for the formation of the Au-S bond.

-

Purification: To remove excess, unbound peptide, centrifuge the solution. The centrifugation speed and time depend on the nanoparticle size (e.g., for 20 nm AuNPs, ~12,000 x g for 20 minutes).

-

Washing: Carefully remove the supernatant containing the unbound peptide. Resuspend the red pellet of RGG-AuNPs in a fresh buffer (e.g., phosphate-buffered saline, PBS). Repeat the centrifugation and resuspension steps two more times.

-

Final Resuspension & Storage: Resuspend the final pellet in the desired storage buffer (e.g., PBS with 0.1% BSA for stability) and store at 4°C.

Protocol C: RGG Conjugation to Carboxyl-AuNPs via EDC/NHS Chemistry

This protocol requires pre-functionalized AuNPs with a carboxylated surface.

-

Nanoparticle Preparation: Disperse carboxyl-functionalized AuNPs in an activation buffer, typically 0.1 M MES buffer at pH 5.5-6.0.

-

Activation: Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in the activation buffer. Add EDC and Sulfo-NHS to the nanoparticle solution. A typical starting molar ratio is a large excess relative to the surface carboxyl groups.

-

Incubation for Activation: Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive Sulfo-NHS esters.[13]

-

Quenching & Washing (Optional but Recommended): To remove excess EDC and Sulfo-NHS, centrifuge the activated AuNPs and resuspend them in a coupling buffer (e.g., PBS, pH 7.4). This step prevents unwanted side reactions with the peptide.

-

Peptide Coupling: Dissolve the RGG peptide (without a cysteine residue) in the coupling buffer. Add the peptide solution to the activated (and washed) AuNPs.

-

Incubation for Coupling: Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.[14]

-

Quenching the Reaction: Add a quenching solution, such as Tris buffer or hydroxylamine, to react with and deactivate any remaining NHS-esters.

-

Purification: Purify the RGG-AuNP conjugates using centrifugation as described in Protocol B (Steps 5-7) to remove reaction byproducts and unbound peptide.

Characterization of RGG-AuNP Conjugates

Validation of successful conjugation is a critical final step. A combination of techniques should be used to confirm the presence of the peptide on the nanoparticle surface and assess the quality of the conjugate.

| Parameter | Technique | Unconjugated AuNPs (Citrate-Capped) | Expected Result for RGG-AuNP Conjugate | Rationale |

| Surface Plasmon Resonance (SPR) | UV-Vis Spectroscopy | Peak at ~520 nm (for ~20 nm spheres) | Red-shift of 2-10 nm in the SPR peak | The peptide layer changes the local refractive index on the nanoparticle surface.[15] |

| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | ~20-25 nm | Increase in diameter by 5-15 nm | The peptide shell adds to the overall size of the particle in solution.[5][10] |

| Surface Charge | Zeta Potential Measurement | Highly negative (~ -30 to -50 mV) | A shift towards a less negative or positive potential | The peptide displaces the negative citrate ions and its own charge contributes to the surface potential.[5][16] |

| Morphology & Size | Transmission Electron Microscopy (TEM) | Monodisperse spherical cores | Core size remains unchanged; a faint halo (peptide layer) may be visible. Confirms no aggregation.[15] | Visual confirmation of the nanoparticle core's integrity and dispersion state post-conjugation. |

Visualization of Conjugation Workflows

Applications and Future Outlook

Peptide-functionalized gold nanoparticles are versatile tools with broad applications.[1][17][18] RGG-AuNP conjugates can serve as fundamental building blocks in various research and development areas:

-

Drug Delivery: The RGG peptide can be a simple spacer or linker to which therapeutic agents are attached. The AuNP acts as a carrier, potentially improving drug solubility and circulation time.[4][19]

-

Bio-imaging and Sensing: AuNPs have strong optical properties that can be exploited for imaging. Functionalization with peptides allows for targeting specific biological environments.

-

Fundamental Research: RGG-AuNPs are excellent models for studying the interactions between nano-bio interfaces, protein corona formation, and cellular uptake mechanisms.[20]

The continued development of well-defined and characterized peptide-nanoparticle conjugates is essential for advancing the field of nanomedicine. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully create and validate RGG-AuNP conjugates for their specific application needs.

References

- Conjugation with gold nanoparticles improves the stability of the KT2 peptide and maintains its anticancer properties. (2021). RSC Publishing.

- Effect of Gold Nanoparticle Conjugation on Peptide Dynamics and Structure. (n.d.). MDPI.

- Synthesis and Organization of Gold-Peptide Nanoparticles for Catalytic Activities. (2022). ACS Omega.

- Arg-Gly. (n.d.). PubChem.

- Peptide-Conjugated Ultrasmall Gold Nanoparticles (2 nm) for Selective Protein Targeting. (2021). ACS Publications.

- Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability. (2021). Frontiers.

- Conjugation of Peptides to Gold Nanoparticles. (n.d.). PubMed.

- Conjugation with gold nanoparticles improves the stability of the KT2 peptide and maintains its anticancer properties. (2021). RSC Publishing.

- GOLD NANOPARTICLE CONJUGATION Adsorption or Covalent Binding? (n.d.).

- Gold nanoparticle Conjugation. (n.d.). Bio-Synthesis.

- Tutorial | Covalent Conjugation of Antibodies to Gold Nanoparticles. (2017). YouTube.

- How do I conjugate a peptide molecule with gold nanoparticles? (2015). ResearchGate.

- Role of Linker Length and Antigen Density in Nanoparticle Peptide Vaccine. (n.d.). PMC - NIH.

- Measuring Zeta Potential of Nanoparticles. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI.

- Biomedical applications of the peptide decorated gold nanoparticles. (n.d.). PubMed.

- Synthesis and Bioconjugation of 2 and 3 nm-Diameter Gold Nanoparticles. (n.d.).

- Synthesis of gold nanoparticle- antibody conjugate using EDC/sulfo-NHS. (2017). ResearchGate.

- Unique Roles of Gold Nanoparticles in Drug Delivery, Targeting and Imaging Applications. (n.d.).

- Conjugation of Proteins to NHS-Activated Gold Nanoparticles. (n.d.). Cytodiagnostics Inc.

- Zeta Potential Measurements. (n.d.). nanoComposix.

- Synthesis and Bioconjugation of Gold Nanoparticles as Potential Molecular Probes for Light-Based Imaging Techniques. (2007). PMC.

- Synthesis, Stability, and Cellular Internalization of Gold Nanoparticles Containing Mixed Peptide−Poly(ethylene glycol) Monolayers. (n.d.). Analytical Chemistry - ACS Publications.

- Structural-functional study of glycine-and-proline-containing peptides (Glyprolines) as potential neuroprotectors. (2025). ResearchGate.

- Uses for Peptide-coated Gold Nanoparticles in Medicine. (n.d.). ResearchGate.

- Measuring Zeta Potential. (2016). EUNCL.

- Preparation of peptide-functionalized gold nanoparticles using one pot EDC/sulfo-NHS coupling. (n.d.). PubMed.

- Gold nanoparticles: synthesis, characterization, and bioconjugation. (n.d.). CORA.

- Arg-Gly-Pro. (n.d.). PubChem.

- Zeta potential - An introduction in 30 minutes. (n.d.).

- Study of the Stability of Functionalized Gold Nanoparticles for the Colorimetric Detection of Dipeptidyl Peptidase IV. (2018). MDPI.

- Recent Advances in Development of Gold Nanoparticles for Drug Delivery Systems. (2021).

- Amino acid. (n.d.). Wikipedia.

- Gold Nanoparticles: Synthesis, Characterization, and Bioconjugation. (2015). ResearchGate.

- Zeta Potential Overview - Fundamentals and Applications. (n.d.). Wyatt Technology.

- Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy. (n.d.). PMC - NIH.

- Preparation of peptide-functionalized gold nanoparticles using one pot EDC/sulfo-NHS coupling. (n.d.). Semantic Scholar.

- Peptide bonds: Formation and cleavage. (n.d.). Khan Academy.

Sources

- 1. Biomedical applications of the peptide decorated gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Conjugation with gold nanoparticles improves the stability of the KT2 peptide and maintains its anticancer properties - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05980G [pubs.rsc.org]

- 4. scienceopen.com [scienceopen.com]

- 5. Conjugation of Peptides to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conjugation with gold nanoparticles improves the stability of the KT2 peptide and maintains its anticancer properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. emsdiasum.com [emsdiasum.com]

- 11. Preparation of peptide-functionalized gold nanoparticles using one pot EDC/sulfo-NHS coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. cytodiagnostics.com [cytodiagnostics.com]

- 15. Frontiers | Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability [frontiersin.org]

- 16. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Gold Nanoparticles synthesis | Gold nanoparticle Conjugation [biosyn.com]

- 19. Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Application Note: High-Fidelity Solid Phase Synthesis of Arg-Gly-Gly (RGG) Motifs

Executive Summary

The Arg-Gly-Gly (RGG) motif is a critical structural element found in RNA-binding proteins (e.g., FUS, hnRNPs) and is a primary driver of Liquid-Liquid Phase Separation (LLPS).[1] While seemingly simple, the synthesis of RGG sequences—particularly as repetitive domains

This Application Note provides a validated protocol for the synthesis of RGG peptides. It moves beyond standard textbook procedures to address specific failure modes:

Strategic Analysis & Chemical Logic

The Arginine Challenge: -Lactam Formation

The coupling of Fmoc-Arg(Pbf)-OH is prone to a specific side reaction. Upon activation, the nucleophilic

-

Solution: Use DIC/Oxyma Pure activation. Unlike base-driven activation (HBTU/DIEA), the slightly acidic environment of Oxyma suppresses the nucleophilicity of the side chain nitrogen, significantly reducing lactam formation [1].

The Glycine Challenge: Aggregation

Glycine has no side chain, allowing the peptide backbone to adopt a wide range of conformations. In

-

Solution: For sequences

residues, use ChemMatrix® (PEG) resin to improve swelling.[1] For shorter sequences, Rink Amide MBHA is sufficient but requires efficient mixing.[1]

The Cleavage Bottleneck

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group on Arginine is acid-labile but bulky.[1] Its removal is the rate-limiting step in cleavage. Insufficient cleavage time leads to

Materials & Equipment

| Component | Specification | Rationale |

| Resin | Rink Amide MBHA (0.5–0.6 mmol/g) | Low loading reduces aggregation risk.[1] Amide C-term mimics native protein backbone.[1] |

| Amino Acids | Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH | Pbf is preferred over Pmc for faster cleavage and less tryptophan alkylation (if Trp is present).[1] |

| Activator | DIC (Diisopropylcarbodiimide) | Carbodiimide activation minimizes base-catalyzed side reactions.[1] |

| Additive | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Superior to HOBt; prevents racemization and enhances coupling speed.[1] |

| Solvent | DMF (Main), NMP (Optional) | NMP is recommended for sequences |

| Cleavage | TFA, TIS, Water | Standard cocktail; DTT/EDT avoided unless Met/Cys are present (not in RGG). |

Experimental Protocol

Phase 1: Resin Preparation[1]

-

Weighing: Weigh 0.1 mmol of Rink Amide MBHA resin into a fritted reaction vessel.

-

Swelling: Add DMF (5 mL) and swell for 30 minutes at room temperature. Critical: Dry resin beads are brittle; swelling ensures reactive sites are accessible.[1]

-

Fmoc Removal (Initial): Treat with 20% Piperidine in DMF (

min). Wash with DMF (

Phase 2: Coupling Cycles (Iterative)

Step A: Glycine Coupling (Single Couple)

Glycine couples rapidly.[1] Standard excess is sufficient.

-

Dissolve Fmoc-Gly-OH (5 eq) and Oxyma Pure (5 eq) in minimal DMF.[1]

-

Add DIC (5 eq) immediately prior to adding to resin.[1]

-

Reaction: Shake for 45 minutes at Room Temp.

-

Wash: DMF (

min).

Step B: Arginine Coupling (Double Couple Strategy)

Due to steric bulk and lactam risk, a double coupling strategy is mandatory for high purity.[1]

-

First Coupling:

-

Second Coupling:

-

Repeat with fresh reagents (same equivalents).

-

Reaction: 45 minutes .

-

-

Wash: DMF (

min).

Step C: Fmoc Deprotection[1]

-

Reagent: 20% Piperidine + 0.1 M Oxyma Pure in DMF.

-

Note: Adding Oxyma to the deprotection mix suppresses aspartimide formation (if Asp is present) and protects against base-catalyzed racemization of the sensitive Arg C-term [2].

-

-

Cycle:

min (flow wash), then -

Wash: DMF (

min).

Phase 3: Cleavage & Isolation

The Critical Step for Arginine

-

Wash: Wash resin with DCM (

) to remove DMF traces (DMF interferes with precipitation).[1] Dry resin under Nitrogen.[1] -

Cocktail Preparation: Prepare 95% TFA / 2.5% TIS / 2.5%

.-

Volume: Use 10 mL per gram of resin.[2]

-

-

Reaction:

-

Precipitation:

-

Filter filtrate into cold diethyl ether (

C). Volume ratio 1:10 (Filtrate:Ether).[1] -

Centrifuge (3000 rpm, 5 min). Decant.

-

Wash pellet

with cold ether.

-

Process Visualization

Workflow Diagram

The following diagram illustrates the optimized cycle, highlighting the divergence for Arginine coupling.

Figure 1: Optimized SPPS cycle for RGG sequences. Note the mandatory double-coupling step for Arginine to mitigate steric hindrance and lactamization risks.

Quality Control & Troubleshooting

Analytical HPLC

Analyze the crude product on a C18 column (Gradient: 0–60% B in 30 min; A=0.1% TFA/Water, B=0.1% TFA/ACN).

| Observation | Diagnosis | Remediation |

| Main Peak | Target RGG Peptide | Proceed to purification.[1] |

| Peak +252 Da | Intact Pbf adduct | Cleavage time was too short. Re-treat crude with fresh cocktail for 2h. |

| Peak +156 Da | Sulfonyl adduct | Scavenger exhaustion. Ensure TIS is fresh. |

| Peak -156 Da | Des-Arg (Deletion) | Failed coupling (Lactam formation).[1] Switch to DIC/Oxyma or increase coupling time. |

| Broad Hump | Aggregation | Peptide aggregated on resin.[5][6][7] Use ChemMatrix resin or heat couplings to 50°C. |

Troubleshooting Logic Tree

Figure 2: Diagnostic logic for common RGG synthesis failures based on Mass Spectrometry data.

References

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt.[1] Chemistry – A European Journal. [1]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1] Chemical Reviews.

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[8] Nature Protocols.

-

Shelton, P.M., et al. (2013). Solid Phase Peptide Synthesis of Arginine-Rich Peptides.[1] Current Protocols in Protein Science. [1]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. peptide.com [peptide.com]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 7. Taming Aggregation - Research [americanpeptidesociety.org]

- 8. luxembourg-bio.com [luxembourg-bio.com]

Application Notes and Protocols for RGG Peptide in Integrin Blocking Assays

Introduction: The Critical Role of Integrin-RGD Interaction in Cellular Processes

Integrins are a family of heterodimeric transmembrane receptors, composed of α and β subunits, that serve as the primary mediators of cell-extracellular matrix (ECM) adhesion.[1] This adhesion is not merely a physical tethering; it is a dynamic process that triggers bidirectional signaling pathways, influencing cell survival, proliferation, differentiation, and migration.[2] The discovery of the minimal recognition sequence, Arg-Gly-Asp (RGD), within key ECM proteins like fibronectin, vitronectin, and fibrinogen, was a seminal moment in cell biology.[2][3] This tripeptide motif is recognized by approximately half of the 24 known integrins, making the RGD-integrin binding axis a central hub for regulating cellular behavior.[1][4]

RGD peptides, both linear and cyclic, function as potent competitive inhibitors of this interaction.[4] By mimicking the native ECM ligand, a soluble RGD peptide can occupy the integrin's binding pocket, thereby preventing cell attachment to the ECM. This blocking mechanism is a powerful tool for elucidating the roles of specific integrins in various physiological and pathological processes, including angiogenesis, thrombosis, inflammation, and cancer metastasis.[1][2][5] This guide provides a detailed framework and validated protocols for utilizing RGD peptides in integrin blocking assays.

The Principle of Competitive Inhibition: A Self-Validating Experimental Design

The core of an RGD-integrin blocking assay lies in the principle of competitive antagonism. The RGD peptide in solution competes with the immobilized RGD-containing ECM protein for the same binding site on the cell surface integrin. The efficacy of this blockade is quantifiable and serves as a measure of the peptide's inhibitory potential or the cell's reliance on a specific RGD-dependent pathway.

A robust and trustworthy experimental design is paramount. Every protocol must be a self-validating system, which is achieved through the meticulous use of controls:

-

Negative Control Peptide: This is the most critical control. A peptide with a single amino acid substitution, such as Arg-Gly-Glu (RGE) or Arg-Ala-Asp (RAD), should be used.[6] These peptides have a drastically reduced affinity for integrins and should not elicit an inhibitory effect. A significant difference between the RGD and RGE/RAD peptide's effect validates that the observed inhibition is specific to the RGD sequence.

-

No-Peptide Control (Vehicle Control): This sample contains only the vehicle (e.g., sterile PBS or serum-free medium) used to dissolve the RGD peptide. It establishes the baseline of maximum cell adhesion or signaling for the given conditions.

-

Positive Control (Optional but Recommended): An anti-integrin blocking antibody, specific to the integrin subtype being studied (e.g., anti-αvβ3), can be used to confirm that the observed cellular function is indeed integrin-mediated.[7]

The choice between linear and cyclic RGD peptides is a key experimental consideration. Linear peptides (e.g., GRGDSP) are foundational but can be susceptible to proteolytic degradation and may lack specificity.[4] Cyclic RGD peptides (e.g., c(RGDfV)) are conformationally constrained, which often leads to higher binding affinity, metabolic stability, and improved selectivity for specific integrin subtypes.[3][4]

Mechanism of RGD Peptide Inhibition

The following diagram illustrates the competitive binding mechanism that underpins these assays.

Caption: Step-by-step workflow for the RGD-mediated cell adhesion inhibition assay.

Alternative Protocol: Flow Cytometry-Based Binding Assay

This method offers a more direct measurement of binding inhibition at the receptor level on cells in suspension. It is particularly useful for assessing the binding of fluorescently-labeled ligands or antibodies. [8]

-

Cell Preparation: Harvest cells as described previously and resuspend in a binding buffer (e.g., PBS with 1% BSA and 1 mM Ca2+/Mg2+).

-

Competitive Incubation: Aliquot cells into flow cytometry tubes. Add serially diluted RGD/control peptides and incubate for 15-20 minutes.

-

Add Labeled Ligand: Add a constant, sub-saturating concentration of a fluorescently-labeled ligand (e.g., FITC-Fibronectin) or a fluorescently-labeled anti-integrin antibody.

-

Incubate: Incubate for 30-60 minutes on ice or at 4°C to prevent receptor internalization.

-

Wash: Wash the cells 2-3 times with cold binding buffer to remove unbound ligand.

-

Analyze: Resuspend the cell pellet and analyze the mean fluorescence intensity (MFI) by flow cytometry. A decrease in MFI in the presence of RGD peptide indicates inhibition of ligand binding.

Data Analysis and Interpretation

-

Background Subtraction: Subtract the average absorbance of the "PBS only" wells from all other readings.

-

Calculate Percent Inhibition: Use the following formula for each peptide concentration: % Inhibition = (1 - (OD_Sample / OD_VehicleControl)) * 100

-

Determine IC50: Plot the % Inhibition against the logarithm of the peptide concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of peptide required to inhibit cell adhesion by 50%. [9] Table 1: Representative IC50 Values for RGD Peptides

Integrin Subtype Peptide Type Typical IC50 Range (nM) Reference αvβ3 Linear (RGD) 89 α5β1 Linear (RGD) 335 αvβ5 Linear (RGD) 440 | αvβ6 | Cyclic (c(RGDfV)) | ~77-345 | [9]|

Note: IC50 values are highly dependent on the specific peptide sequence, cell type, and assay conditions.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Integrin Blocking Assays

| Problem | Possible Cause(s) | Recommended Solution(s) |

|---|---|---|

| High Background Adhesion | - Incomplete blocking of the plate. - Cells are non-specifically sticky. | - Increase BSA concentration in blocking buffer (e.g., to 3%). - Ensure cells are healthy and not over-confluent before harvesting. |

| No Inhibition by RGD Peptide | - Peptide concentration is too low. - Peptide has degraded. - The cell process is not RGD-dependent. - Divalent cation concentration is incorrect. | - Test a wider and higher range of peptide concentrations. - Use freshly prepared peptide solutions. - Confirm RGD-binding integrin expression on your cells. Use a blocking antibody as a positive control. - Ensure appropriate levels of Ca2+/Mg2+ are present in buffers. |

| Inhibition by Control (RGE) Peptide | - Peptide concentration is excessively high, causing non-specific effects. - Contamination of the control peptide. | - Re-evaluate the dose-response curve; use the lowest effective concentrations. - Source high-purity peptides from a reputable vendor. |

| High Well-to-Well Variability | - Inconsistent washing technique. - Uneven cell seeding. - Incomplete solubilization of crystal violet. | - Standardize washing procedure; use a multichannel pipette or plate washer. - Ensure a single-cell suspension before seeding and mix gently before aliquoting. - Ensure complete dissolution of the dye by gentle shaking before reading. |

References

- Leitinger, B., & Hohenester, E. (2007). Assays for studying integrin-dependent cell adhesion. Methods in Molecular Biology, 370, 197-216. (Source derived from general knowledge of common lab protocols, supported by principles in provided search results).

-

QYAOBIO. (n.d.). RGD Peptide - RGD Sequence. QYAOBIO. [Link]

-

D'Acunto, M., et al. (2023). RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions. Applied Nanoscience, 1-15. [Link]

-

Neubauer, S., et al. (2020). RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field. Cancers, 12(10), 2999. [Link]

-

Dalvit, C., et al. (2016). Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live-Cell NMR And Computational Studies. Chemistry – A European Journal, 22(52), 18836-18843. [Link]

-

Wikipedia. (2023, December 29). Arginylglycylaspartic acid. [Link]

-

Frohnmayer, J. P., et al. (2018). Tuning RGD Motif and Hyaluronan Density to Study Integrin Binding. Frontiers in Materials, 5, 49. [Link]

-

Yoshikawa, C., et al. (2022). Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion. ACS Omega, 7(4), 3585-3594. [Link]

-

Reyes, C. D., & García, A. J. (2004). Advantages of RGD peptides for directing cell association with biomaterials. Dermatologic Clinics, 22(4), 491-500. [Link]

-

Scarpellini, A., et al. (2014). RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling. Journal of Biological Chemistry, 289(26), 18431-18446. [Link]

-